molecular formula C21H23NO4 B13513351 2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid

2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid

Cat. No.: B13513351
M. Wt: 353.4 g/mol
InChI Key: JIMAFHMZMLWXNP-UHFFFAOYSA-N
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Description

2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the phenylacetic acid moiety through a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylacetic acid moiety can yield benzoic acid derivatives, while reduction of the benzyloxycarbonyl group results in the formation of the corresponding amine.

Scientific Research Applications

2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule. The phenylacetic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylpropanoic acid
  • 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylbutanoic acid
  • 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylpentanoic acid

Uniqueness

2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxycarbonyl-protected piperidine and the phenylacetic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-phenyl-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C21H23NO4/c23-20(24)19(17-9-5-2-6-10-17)18-11-13-22(14-12-18)21(25)26-15-16-7-3-1-4-8-16/h1-10,18-19H,11-15H2,(H,23,24)

InChI Key

JIMAFHMZMLWXNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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